4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
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Description
4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide, also known as CPPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanes, which are known to exhibit various pharmacological properties.
Scientific Research Applications
Synthesis Techniques
The synthesis of related compounds has been explored to provide insights into methodologies that could be applied to the synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide. For instance, Pippel et al. (2010) describe the synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves strategic inversions at stereogenic centers and desymmetrization of homopiperazine. This synthesis highlights techniques that could potentially be applied to the compound (Pippel et al., 2010). Additionally, Shaabani et al. (2008) discuss a novel one-pot synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, starting from simple inputs, which might offer insights into efficient synthetic routes for the target compound (Shaabani et al., 2008).
Pharmacological Potential
While the direct pharmacological applications of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide were not highlighted in the available literature, research on structurally related compounds suggests potential areas of interest. For example, Medhurst et al. (2007) explored novel histamine H3 receptor antagonists with potential therapeutic implications in dementia and neuropathic pain, indicating a possible area of pharmacological research for compounds with similar structures (Medhurst et al., 2007).
properties
IUPAC Name |
4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-12-5-9-17-7-2-1-3-8-17)22-14-6-13-21(15-16-22)18-10-4-11-18/h1-3,7-8,18H,4-6,9-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNSTPVFKWFSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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